molecular formula C22H21N3O2 B12496990 N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide

N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}pyridine-2-carboxamide

Cat. No.: B12496990
M. Wt: 359.4 g/mol
InChI Key: PTIMGOIDHBMPAS-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-(PYRIDIN-2-YLFORMAMIDO)ACETAMIDE: is a complex organic compound with a molecular formula of C21H20N2O. It is known for its stability at room temperature and its low solubility in water, although it can dissolve in certain organic solvents. This compound is primarily used in the field of chemistry and has applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-(PYRIDIN-2-YLFORMAMIDO)ACETAMIDE typically involves the reaction of 2,6-dimethylaniline with pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-(PYRIDIN-2-YLFORMAMIDO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-(PYRIDIN-2-YLFORMAMIDO)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-(PYRIDIN-2-YLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,6-DIMETHYLPHENYL)-2-PICOLINAMIDE
  • N-(2,6-DIMETHYLPHENYL)-2-PYRIDINECARBOXAMIDE

Comparison: Compared to similar compounds, N-(2,6-DIMETHYLPHENYL)-2-PHENYL-2-(PYRIDIN-2-YLFORMAMIDO)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]pyridine-2-carboxamide

InChI

InChI=1S/C22H21N3O2/c1-15-9-8-10-16(2)19(15)24-22(27)20(17-11-4-3-5-12-17)25-21(26)18-13-6-7-14-23-18/h3-14,20H,1-2H3,(H,24,27)(H,25,26)

InChI Key

PTIMGOIDHBMPAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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